Erbstatin

Overview

Description

Erbstatin is a compound known for its inhibitory effects on the epidermal growth factor receptor-associated tyrosine kinase. It was first identified in the medium of Gram-positive bacteria and has since been studied for its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Erbstatin can be synthesized through various chemical routes. One common method involves the use of methyl 2,5-dihydroxycinnamate as a stable analogue. This compound is synthesized by reacting 2,5-dihydroxybenzaldehyde with malonic acid in the presence of piperidine, followed by esterification with methanol . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Erbstatin undergoes several types of chemical reactions, including:

Reduction: Reduction reactions of this compound are less common but can be used to modify its structure for specific applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinone intermediates and cross-linked proteins .

Scientific Research Applications

Erbstatin has a wide range of scientific research applications:

Mechanism of Action

Erbstatin exerts its effects by inhibiting the activity of the epidermal growth factor receptor-associated tyrosine kinase. This inhibition is competitive with the substrate and noncompetitive with adenosine triphosphate. By blocking the phosphorylation of tyrosine residues on the receptor, this compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets of this compound are the epidermal growth factor receptor and other members of the ErbB receptor family .

Comparison with Similar Compounds

Erbstatin is unique among tyrosine kinase inhibitors due to its specific inhibition of the epidermal growth factor receptor-associated tyrosine kinase. Similar compounds include:

Gefitinib: Another epidermal growth factor receptor inhibitor, but with a different chemical structure and mechanism of action.

Tyrphostin AG825: A compound that also inhibits ErbB kinases and has shown potential in reducing inflammation and promoting apoptosis in neutrophils.

Caffeic acid phenylethyl ester: A related compound that can induce cross-linking of cellular proteins, similar to this compound.

This compound’s uniqueness lies in its specific inhibition of the epidermal growth factor receptor-associated tyrosine kinase and its ability to induce protein cross-linking through oxidation to reactive quinone intermediates .

Biological Activity

Erbstatin is a potent inhibitor of protein tyrosine kinases, particularly the epidermal growth factor (EGF) receptor kinase. This compound has garnered attention due to its ability to modulate signaling pathways involved in cell proliferation, differentiation, and survival. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions primarily as a slow-binding inhibitor of the EGF receptor tyrosine kinase. Its inhibitory action is characterized as a partial competitive inhibition concerning ATP and peptide substrates. This suggests that this compound binds to a site distinct from the ATP and peptide binding sites, thereby reducing the enzyme's affinity for these substrates .

Comparison of Inhibition Modes

| Compound | Inhibition Type | ATP Interaction | Peptide Interaction |

|---|---|---|---|

| This compound | Partial Competitive | Competitive | Non-competitive |

| RG 14921 | Non-Competitive | Non-competitive | Non-competitive |

The distinct modes of inhibition exhibited by this compound and its analogs indicate a complex structure of the catalytic center within the kinase domain, allowing for diverse regulatory mechanisms .

Biological Activity in Cancer Models

This compound has been evaluated for its effects on various cancer cell lines. In studies involving canine appendicular osteosarcoma, this compound and its analogs demonstrated significant growth inhibitory effects across multiple cell lines. This suggests that this compound may play a role in therapeutic strategies for osteosarcoma by targeting specific signaling pathways related to tumor growth .

Case Studies

- Canine Osteosarcoma : Research indicated that this compound analogs significantly inhibited cell proliferation in osteosarcoma models. The study highlighted that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin and carboplatin .

- EGF Receptor Kinase Studies : In vitro studies showed that this compound effectively inhibited EGF receptor activity, which is crucial for understanding its potential application in treating cancers where EGF signaling is dysregulated .

Research Findings

Recent investigations have focused on the implications of this compound in various biological contexts:

- Inhibition of EGF Receptor Kinase : this compound has been shown to inhibit EGF receptor kinase activity effectively, leading to reduced cellular proliferation in cancer models .

- Cell Signaling Modulation : The compound alters downstream signaling pathways such as AKT and MAPK, which are pivotal in cancer progression. This modulation can lead to decreased tumor growth and improved responses to other treatments .

Summary of Key Findings

- Potency : this compound exhibits potent inhibition against EGF receptor kinases, with implications for cancer therapy.

- Selectivity : The compound's selective inhibition profile suggests potential for targeted therapies.

- Combination Therapies : this compound may enhance the effectiveness of existing chemotherapeutic agents.

Properties

CAS No. |

100827-28-9 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

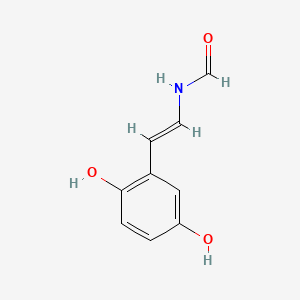

IUPAC Name |

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |

InChI Key |

SIHZWGODIRRSRA-ONEGZZNKSA-N |

SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/NC=O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

100827-28-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Erbstatin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.